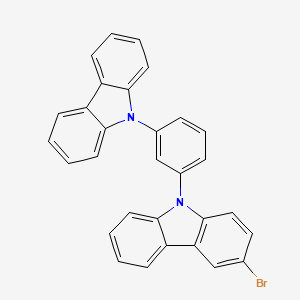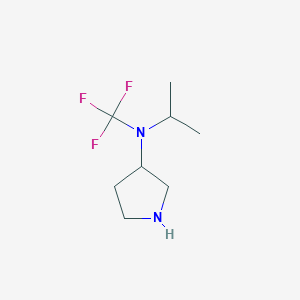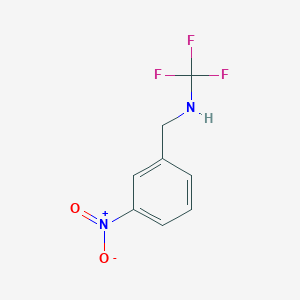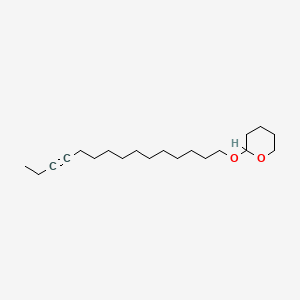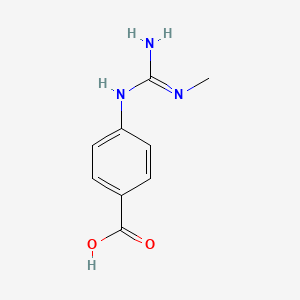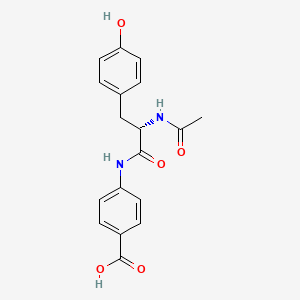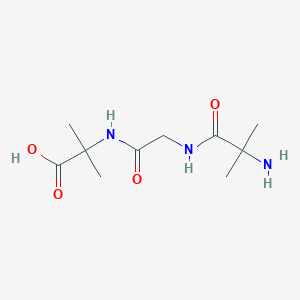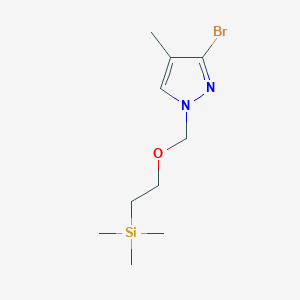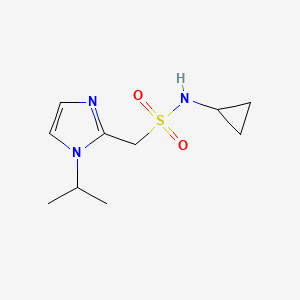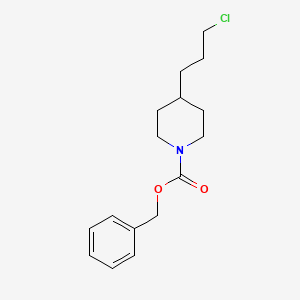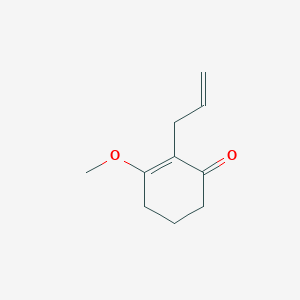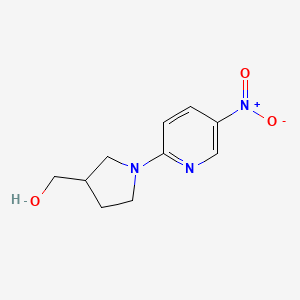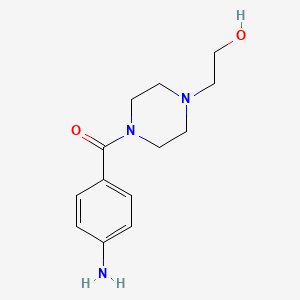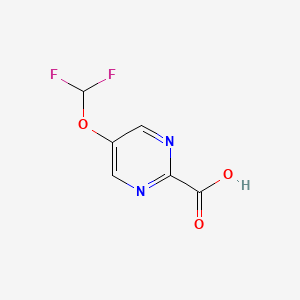
5-(Difluoromethoxy)pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethoxy)pyrimidine-2-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a difluoromethoxy group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)pyrimidine-2-carboxylic acid typically involves the introduction of the difluoromethoxy group and the carboxylic acid group onto the pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with a difluoromethylating agent, followed by carboxylation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5-(Difluoromethoxy)pyrimidine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes and receptors.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Industry: It is employed in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(difluoromethoxy)pyrimidine: Similar structure but with a chlorine atom at the 2-position instead of a carboxylic acid group.
5-(Difluoromethoxy)pyridine-2-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
5-(Difluoromethoxy)pyrimidine-2-carboxylic acid is unique due to the presence of both the difluoromethoxy group and the carboxylic acid group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H4F2N2O3 |
|---|---|
Molecular Weight |
190.10 g/mol |
IUPAC Name |
5-(difluoromethoxy)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C6H4F2N2O3/c7-6(8)13-3-1-9-4(5(11)12)10-2-3/h1-2,6H,(H,11,12) |
InChI Key |
SMTCCDPQBGRJQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


